Procinonide Procinonide
Brand Name: Vulcanchem
CAS No.: 58497-00-0
VCID: VC21345573
InChI: InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3/t15-,16-,18-,19-,21+,24-,25-,26-,27+/m0/s1
SMILES: CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Molecular Formula: C27H34F2O7
Molecular Weight: 508.5 g/mol

Procinonide

CAS No.: 58497-00-0

Cat. No.: VC21345573

Molecular Formula: C27H34F2O7

Molecular Weight: 508.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Procinonide - 58497-00-0

CAS No. 58497-00-0
Molecular Formula C27H34F2O7
Molecular Weight 508.5 g/mol
IUPAC Name [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] propanoate
Standard InChI InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3/t15-,16-,18-,19-,21+,24-,25-,26-,27+/m0/s1
Standard InChI Key UBOIMZIXNXGQOH-RTWVSBIPSA-N
Isomeric SMILES CCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C
SMILES CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C
Canonical SMILES CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C

Chemical Structure and Properties

Ciprocinonide, also known by its research designation RS-2386, is a synthetic glucocorticoid with significant anti-inflammatory properties. Its development in the 1980s represented an advancement in topical corticosteroid therapy.

Molecular Composition

Ciprocinonide possesses a complex molecular structure characterized by the following properties:

PropertyValue
Chemical FormulaC28H34F2O7
Molecular Weight520.5622 g/mol
CAS Registry Number58524-83-7
StereochemistryAbsolute
Defined Stereocenters9/9
Charge0

The compound features a unique stereochemical arrangement with nine defined stereocenters, contributing to its specific biological activity and potency as a glucocorticoid . The absolute stereochemistry is critical for its receptor binding affinity and subsequent pharmacological effects.

Physical Properties

The physical characteristics of ciprocinonide contribute to its stability and formulation properties:

Physical PropertyValue
Density1.36 g/cm³
Boiling Point621.1°C at 760 mmHg
Flash Point329.4°C
Exact Mass520.227
LogP3.32770
Index of Refraction1.575

These physical properties highlight ciprocinonide's relatively high lipophilicity (LogP > 3), which facilitates its penetration through biological membranes, particularly in topical applications . The high boiling and flash points indicate stability at room temperature, an important consideration for pharmaceutical formulations.

Pharmacological Mechanism and Activity

Ciprocinonide exerts its therapeutic effects through complex interactions with the glucocorticoid receptor system, leading to potent anti-inflammatory and immunomodulatory effects.

Receptor Interaction

As a synthetic glucocorticoid, ciprocinonide binds to cytosolic glucocorticoid receptors, forming a receptor-ligand complex that subsequently translocates to the cell nucleus. This complex interaction triggers a cascade of cellular responses that ultimately lead to its therapeutic effects . The compound's fluorinated structure enhances both its receptor binding affinity and biological stability compared to non-fluorinated corticosteroids.

Anti-inflammatory Action

Ciprocinonide demonstrates significant anti-inflammatory properties through multiple mechanisms:

  • Suppression of inflammatory mediator production, including prostaglandins and cytokines

  • Inhibition of phospholipase A2, reducing arachidonic acid metabolism

  • Downregulation of pro-inflammatory gene expression

  • Reduction of vascular permeability and cellular infiltration

These mechanisms collectively contribute to ciprocinonide's effectiveness in treating inflammatory skin conditions. The anti-inflammatory potency is particularly notable in in vitro and in vivo studies, suggesting broad therapeutic potential.

Immunomodulatory Effects

Beyond its anti-inflammatory properties, ciprocinonide exhibits important immunomodulatory effects:

  • Suppression of T-cell proliferation

  • Inhibition of cytokine production

  • Reduction of immune cell recruitment to inflammatory sites

These immunomodulatory actions make ciprocinonide potentially valuable in treating conditions with autoimmune components, where inappropriate immune activation contributes to disease pathology.

Clinical Applications and Therapeutic Uses

Ciprocinonide has been investigated for various therapeutic applications, particularly in dermatological conditions where its anti-inflammatory and immunomodulatory properties provide clinical benefit.

Dermatological Applications

The primary clinical use of ciprocinonide is in dermatology for the treatment of inflammatory skin conditions:

ConditionTherapeutic Rationale
PsoriasisReduces keratinocyte proliferation and inflammation
EczemaDecreases inflammatory response and pruritus
DermatitisSuppresses local immune activation
Contact AllergiesReduces hypersensitivity reactions

Ciprocinonide's development as part of the Triple Corticoid Integrated System aimed to provide improved efficacy for these challenging dermatological conditions . Its potent anti-inflammatory action, combined with good skin penetration properties, contributes to its therapeutic value in topical formulations.

Development History and Research Status

Ciprocinonide's development represents part of the evolution of synthetic corticosteroids designed to maximize therapeutic benefits while minimizing systemic side effects.

Historical Development

The development of ciprocinonide in the 1980s occurred during a period of active research into topical corticosteroids with improved therapeutic profiles. As RS-2386, it was specifically designed to function as a component of the Triple Corticoid Integrated System, representing an advancement in topical corticosteroid therapy .

Structural Innovation

Ciprocinonide's chemical structure, especially its alternative name as "Fluocinolone Acetonide 21-Cyclopropylcarboxylate," reveals its relationship to fluocinolone acetonide, with the addition of a cyclopropylcarboxylate group at the 21-position . This structural modification was designed to alter the compound's pharmacokinetic and pharmacodynamic properties, potentially improving its therapeutic index.

Comparisons with Similar Corticosteroids

Understanding ciprocinonide's position within the broader class of glucocorticoids provides context for its therapeutic applications and potential advantages.

Structural Relationships

Ciprocinonide shares structural similarities with several other fluorinated corticosteroids:

CorticosteroidKey Structural Difference from Ciprocinonide
FluocinonideDifferent ester group at C-21 position
Fluocinolone AcetonideLacks cyclopropylcarboxylate ester
FluticasoneDifferent 17-β side chain

These structural relationships highlight ciprocinonide's place within the evolution of synthetic corticosteroids, each modification aimed at optimizing specific pharmacological properties .

Potency Considerations

The presence of fluorinated groups in ciprocinonide's structure enhances its potency and stability compared to non-fluorinated corticosteroids. This increased potency allows for effective anti-inflammatory action at lower concentrations, potentially reducing the risk of local and systemic side effects.

Research Gaps and Future Directions

Despite the information available on ciprocinonide, several knowledge gaps remain that represent opportunities for future research.

Current Knowledge Limitations

The available research on ciprocinonide presents several limitations:

  • Limited long-term safety data for chronic application

  • Incomplete understanding of tissue-specific effects

  • Few comparative studies with newer corticosteroids

  • Minimal information on potential drug interactions

Addressing these knowledge gaps would enhance clinical decision-making regarding ciprocinonide use in various therapeutic contexts.

Emerging Research Opportunities

Future research directions for ciprocinonide could include:

  • Development of novel delivery systems to enhance targeted action

  • Exploration of combination therapies with other anti-inflammatory agents

  • Investigation of potential applications in immune-mediated diseases

  • Comparative effectiveness studies against newer corticosteroids

These research opportunities could expand ciprocinonide's therapeutic utility and improve understanding of its place in modern dermatological therapy.

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